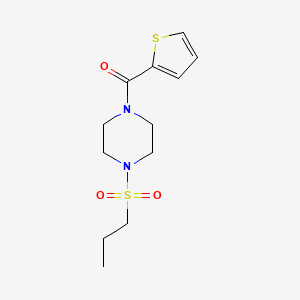

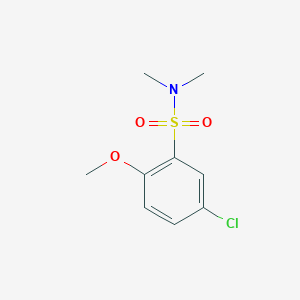

![molecular formula C23H15BrFN3O4 B5597899 3-{2-[(4-bromo-2-cyanophenoxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B5597899.png)

3-{2-[(4-bromo-2-cyanophenoxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The study and development of complex organic compounds, such as "3-{2-[(4-bromo-2-cyanophenoxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate," often involve detailed analysis of their synthesis, molecular structure, chemical reactions, and properties. These compounds are typically of interest for their potential applications in various fields, including materials science, pharmacology, and organic electronics, although our focus will exclude drug usage and associated dosages or side effects.

Synthesis Analysis

Synthesis of complex organic molecules like the one often involves multi-step reactions, starting from simple precursors. For example, thiourea derivatives have been synthesized through reactions involving isothiocyanates and anilines in dry acetonitrile, yielding good results (Saeed, Erben, Shaheen, & Flörke, 2011). Similarly, compounds with specific fluorine and bromine substitutions can be synthesized via condensation, reduction, and cyclization reactions from basic materials like phthalic anhydride and orthofluorophenyl acetic acid, showcasing the versatility of synthetic strategies available for constructing complex molecules (Wen, 2006).

Wissenschaftliche Forschungsanwendungen

Anaerobic Transformation of Phenolic Compounds

Research into the anaerobic transformation of phenol to benzoate via para-carboxylation provides insights into the microbial degradation pathways of phenolic compounds, which could be relevant for environmental bioremediation processes. The study demonstrates how fluorinated analogues, such as 2-fluorophenol and 3-fluorophenol, can be used to elucidate the mechanism of transformation, highlighting the role of microbial consortia in the degradation of aromatic pollutants (Genthner, Townsend, & Chapman, 1989).

Biodegradation of Halogenated Diphenyl Ethers

The biodegradation of diphenyl ether and its monohalogenated derivatives by specific bacterial strains such as Sphingomonas sp. illustrates the microbial capacity to utilize complex organic compounds as carbon and energy sources. This research is significant for understanding the environmental fate of synthetic organic compounds and for developing bioremediation strategies to address pollution (Schmidt et al., 1992).

Synthesis and Characterization of Vanadium(V) Oxo Complexes

The synthesis and crystal structures of benzohydroxamate-coordinated vanadium(V) oxo complexes with aroylhydrazone ligands demonstrate the chemical versatility and potential catalytic applications of vanadium complexes. Such research contributes to the broader field of coordination chemistry and its implications for catalysis, material science, and medicinal chemistry (Qian et al., 2015).

Eigenschaften

IUPAC Name |

[3-[(E)-[[2-(4-bromo-2-cyanophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-fluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15BrFN3O4/c24-18-7-8-21(17(10-18)12-26)31-14-22(29)28-27-13-15-3-1-6-20(9-15)32-23(30)16-4-2-5-19(25)11-16/h1-11,13H,14H2,(H,28,29)/b27-13+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWUDFUQEROSSRQ-UVHMKAGCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(=O)C2=CC(=CC=C2)F)C=NNC(=O)COC3=C(C=C(C=C3)Br)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)OC(=O)C2=CC(=CC=C2)F)/C=N/NC(=O)COC3=C(C=C(C=C3)Br)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15BrFN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

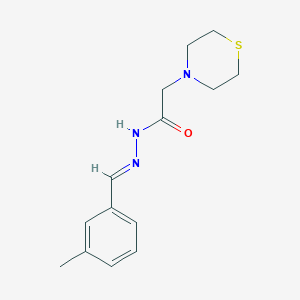

![5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5597822.png)

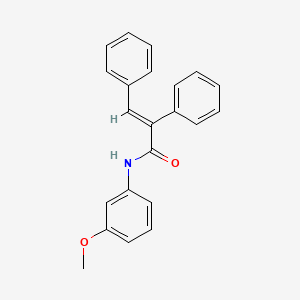

![2-mercapto-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B5597827.png)

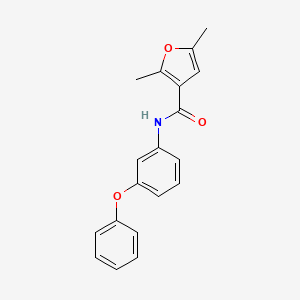

![3,5-difluoro-2-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5597832.png)

![3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methyl-4-phenylpyridine](/img/structure/B5597861.png)

![3-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole](/img/structure/B5597866.png)

![4-isopropoxy-N-[4-(4-methyl-1-piperazinyl)benzyl]benzamide](/img/structure/B5597877.png)

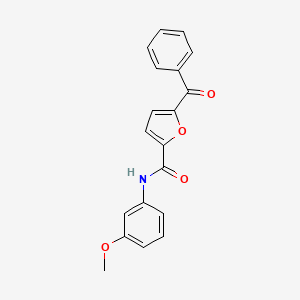

![3-(3-hydroxy-3-methylbutyl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)benzamide](/img/structure/B5597893.png)

![3-(1-methylbutyl)-8-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5597901.png)